1-Isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound belonging to the class of benzothiazine derivatives. This compound has gained attention due to its potential pharmacological properties, particularly in therapeutic applications. The compound is characterized by its unique structural features, including a thiazinone core and sulfonyl groups that contribute to its biological activity.
The compound can be identified by its Chemical Abstracts Service number 7117-28-4. It has a molecular formula of C₈H₇N₁O₃S and a molecular weight of 197.21 g/mol . As a member of the thiazine family, it is classified under heterocyclic compounds, specifically those containing sulfur and nitrogen in their aromatic systems.
The synthesis of 1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide typically involves several steps:
The molecular structure of 1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide can be represented by the following SMILES notation: O=C1CS(=O)(=O)NC2=C1C=CC=C2
. This notation highlights key functional groups such as the carbonyl (C=O) and sulfonyl (S(=O)(=O)) moieties.
1-Isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide primarily involves its interaction with specific biological targets:
The physical properties of 1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide include:
These properties are essential for understanding how the compound behaves in biological systems and during synthetic processes.
1-Isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide has potential applications in various scientific fields:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3